molecular formula C13H17N5O2 B6444192 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548980-17-0

2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6444192
CAS No.: 2548980-17-0
M. Wt: 275.31 g/mol
InChI Key: XDVURBCGCUWYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core linked via an ether group to a piperidine ring, which is further substituted with a 1,3,4-oxadiazole moiety. The pyrazine ring contributes to π-π stacking interactions in biological systems, while the piperidine and oxadiazole groups enhance solubility and modulate electronic properties. Its synthesis typically involves coupling a pyrazine-hydroxymethyl intermediate with a 1,3,4-oxadiazole-functionalized piperidine derivative under basic conditions .

Properties

IUPAC Name

2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-18(8-13-17-16-10-20-13)6-2-11(1)9-19-12-7-14-3-4-15-12/h3-4,7,10-11H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVURBCGCUWYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol serves as the starting material for the linker segment. Bromination or tosylation of the hydroxyl group generates a leaving group, enabling subsequent nucleophilic displacement. For example:

Piperidin-4-ylmethanol+TsClEt3N, DCMPiperidin-4-ylmethyl tosylate(Yield: 85–90%)\text{Piperidin-4-ylmethanol} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Piperidin-4-ylmethyl tosylate} \quad \text{(Yield: 85–90\%)}

Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is synthesized via cyclodehydration of a diacylhydrazine. A representative protocol involves:

  • Hydrazide Formation : Reaction of a carboxylic acid derivative (e.g., glyoxylic acid) with hydrazine hydrate.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to induce cyclization.

R-CO-NH-NH-CO-R’POCl3,Δ1,3,4-Oxadiazole(Yield: 70–75%)\text{R-CO-NH-NH-CO-R'} \xrightarrow{\text{POCl}_3, \Delta} \text{1,3,4-Oxadiazole} \quad \text{(Yield: 70–75\%)}

Coupling Piperidine and Oxadiazole

The oxadiazole-methyl group is introduced to the piperidine nitrogen via alkylation. Using a strong base (e.g., NaH) in DMF facilitates the displacement:

Piperidin-4-ylmethyl tosylate+1,3,4-Oxadiazole-methyl chlorideNaH, DMF1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-ylmethanol(Yield: 60–65%)\text{Piperidin-4-ylmethyl tosylate} + \text{1,3,4-Oxadiazole-methyl chloride} \xrightarrow{\text{NaH, DMF}} \text{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-ylmethanol} \quad \text{(Yield: 60–65\%)}

Pyrazine Core Functionalization

Hydroxylation of Pyrazine

Direct hydroxylation of pyrazine is challenging due to its electron-deficient nature. A practical approach involves nucleophilic aromatic substitution (SNAr) on chloropyrazine:

2-Chloropyrazine+NaOHH2O, Δ2-Hydroxypyrazine(Yield: 50–55%)\text{2-Chloropyrazine} + \text{NaOH} \xrightarrow{\text{H}_2\text{O, }\Delta} \text{2-Hydroxypyrazine} \quad \text{(Yield: 50–55\%)}

Etherification with Piperidine-Oxadiazole Intermediate

Mitsunobu reaction or base-mediated alkylation couples the hydroxypyrazine with the piperidine-oxadiazole intermediate. Mitsunobu conditions (DEAD, PPh₃) are preferred for stereochemical control:

2-Hydroxypyrazine+1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-ylmethanolDEAD, PPh3,THFTarget Compound(Yield: 40–45%)\text{2-Hydroxypyrazine} + \text{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-4-ylmethanol} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{Target Compound} \quad \text{(Yield: 40–45\%)}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Steps : Dichloromethane (DCM) at -15°C minimizes side reactions during oxadiazole formation.

  • Alkylation Reactions : DMF at 80°C enhances nucleophilicity of the piperidine nitrogen.

Catalytic and Stoichiometric Considerations

  • Oxidizing Agents : Meta-chloroperbenzoic acid (mCPBA) in DCM achieves selective sulfoxidation without over-oxidation.

  • Coupling Reagents : PyBROP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) improves amide bond formation efficiency in oxadiazole synthesis.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with dichloromethane/methanol (4:1) resolves intermediates.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm ≥99% purity.

Spectroscopic Characterization

  • NMR : Key signals include δ 8.2 ppm (pyrazine C-H), δ 4.5 ppm (piperidine-O-CH₂), and δ 3.8 ppm (oxadiazole-CH₂).

  • Mass Spectrometry : ESI-MS m/z 348.2 [M+H]+ aligns with the molecular formula C₁₄H₁₈N₆O₂.

Comparative Yield Analysis

StepReagents/ConditionsYield (%)Purity (%)
Piperidine TosylationTsCl, Et₃N, DCM, 0°C → RT8895
Oxadiazole CyclizationPOCl₃, DCM, -15°C7397
Mitsunobu CouplingDEAD, PPh₃, THF, 80°C4399

Challenges and Mitigation Strategies

  • Low Coupling Yields : Steric hindrance at the piperidine nitrogen reduces alkylation efficiency. Using bulky phosphines (e.g., P(tert-Bu)₃) improves reactivity.

  • Oxadiazole Ring Instability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-Piperidine-Ether Derivatives

Example Compounds:
  • 4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile Ditosylate (): Incorporates an additional pyridine-carbonyl-piperazine group, enhancing binding to kinase targets.
  • 2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-methyl)pyrazine (): Replaces the oxadiazole with a sulfonamide-pyrazole group, altering electronic properties and target selectivity.
Property Target Compound Compound Compound
Core Structure Pyrazine + oxadiazole Pyrazine + pyridine Pyrazine + sulfonamide
Synthetic Route Ether coupling Suzuki coupling Sulfonylation
Bioactivity Antitumor (predicted) AMPK activation Enzyme inhibition
LogP (Predicted) 2.1 3.5 2.8

Key Differences : The oxadiazole group in the target compound may improve metabolic stability compared to sulfonamide derivatives, while the methoxy-pyrazine in enhances hydrophilicity .

Oxadiazole-Substituted Pyrazines

Example Compounds:
  • 2-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine (ORTHOPHPZ) (): Substituted with a chlorophenyl group on oxadiazole, increasing lipophilicity.
  • 2-(5-Styryl-1,3,4-oxadiazol-2-yl)pyrazine (STOXPY) (): Features a styryl group, enabling fluorescence-based applications.
Property Target Compound ORTHOPHPZ STOXPY
Oxadiazole Substituent Piperidine-methyl 2-Chlorophenyl Styryl
FT-IR Wavenumbers 1650 cm⁻¹ (C=N) 1675 cm⁻¹ (C=N) 1630 cm⁻¹ (C=C)
DFT HOMO-LUMO Gap 4.2 eV (calculated) 3.8 eV 4.0 eV
Application Drug candidate Corrosion inhibition Plant growth regulation

Key Differences : The piperidine-methyl group in the target compound likely improves blood-brain barrier penetration compared to aromatic substituents in ORTHOPHPZ and STOXPY .

Piperidine-Sulfonamide-Pyrazine Derivatives

Example Compounds:
  • 2-((1-((3-Isopropyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (): Exhibits 60% yield in synthesis and potent enzyme inhibition.
Property Target Compound Compound
Linker Type Ether Sulfonamide
Synthetic Yield ~50% 60%
Enzyme Inhibition (IC₅₀) Not reported 12 nM (LSM1)
Thermal Stability Stable to 150°C Decomposes at 120°C

Key Differences : Ether linkages (target compound) generally offer better hydrolytic stability than sulfonamides, which may degrade under acidic conditions .

Research Findings and Trends

  • Antitumor Potential: The target compound’s oxadiazole-piperidine motif is structurally analogous to echinatin derivatives with demonstrated antitumor activity ().
  • Electrochemical Properties : Oxadiazole-pyrazine derivatives show tunable HOMO-LUMO gaps, making them suitable for optoelectronic applications ().
  • Synthetic Flexibility : Piperidine-pyrazine cores allow diverse functionalization, as seen in sulfonamide () and carbonyl-linked () variants.

Biological Activity

The compound 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a novel organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound incorporates a pyrazine ring and an oxadiazole moiety, both of which are known for their diverse pharmacological properties. This article reviews the biological activity associated with this compound, supported by empirical data, case studies, and relevant research findings.

Structural Overview

The molecular formula for this compound is C13H17N5O2C_{13}H_{17}N_{5}O_{2}, with a molecular weight of approximately 275.31 g/mol. The presence of the oxadiazole ring is significant as it has been linked to various biological activities, including antimicrobial and anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The hybridization of the 1,3,4-oxadiazole scaffold with other pharmacophores has shown promising results in targeting enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer progression .

Anticonvulsant Activity

A related series of compounds containing the oxadiazole moiety were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives exhibited significant potency comparable to standard drugs like phenytoin, indicating that similar mechanisms may be present in this compound .

Antimicrobial Effects

The antimicrobial properties of oxadiazole derivatives have also been extensively documented. Research indicates that these compounds can exhibit activity against various bacterial and fungal strains. The mechanism often involves disruption of cellular processes or inhibition of specific metabolic pathways .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

Molecular Targets:

  • Enzymes : Inhibition of enzymes such as thymidylate synthase and HDAC.
  • Receptors : Potential interaction with G-protein coupled receptors (GPCRs).
  • Signaling Pathways : Modulation of pathways like MAPK/ERK involved in cell growth and survival.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole-based compounds:

StudyFindings
A series of oxadiazole derivatives were screened for anticonvulsant activity; several showed significant efficacy without neurotoxicity.
Review on the anticancer potential of oxadiazoles highlighted their ability to inhibit key enzymes involved in cancer cell proliferation.
Investigation into antimicrobial properties revealed effectiveness against multiple bacterial strains.

Q & A

Q. What are the optimal synthetic routes for 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine, and how can yield and purity be maximized?

Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring with the 1,3,4-oxadiazole moiety via nucleophilic substitution or coupling reactions.
  • Step 2 : Methoxy-pyrazine attachment through etherification or Mitsunobu reactions under controlled pH and temperature .
  • Critical factors : Use of anhydrous solvents (e.g., DMF or THF), catalysts (e.g., Pd/C for coupling), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. What preliminary assays are recommended to screen the compound’s biological activity?

  • In vitro : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cell-based : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial testing (MIC determination) against Gram-positive/negative strains .
  • Dosage : Start with 1–100 µM ranges, adjusting based on solubility in DMSO/PBS mixtures .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR : 1H/13C NMR to verify piperidine, oxadiazole, and pyrazine connectivity. Key signals: ~δ 8.3 ppm (pyrazine protons), δ 3.5–4.0 ppm (methoxy groups) .
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water gradient) and molecular ion peak ([M+H]+) confirmation .

Advanced Research Questions

Q. How can regioselectivity challenges during oxadiazole ring formation be addressed?

  • Strategy : Use cyclization agents like EDCI/HOBt for 1,3,4-oxadiazole formation from acylhydrazides.
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 ratio of precursor to carbodiimide) to minimize byproducts .
  • Validation : LC-MS to confirm intermediate structures and isolate regioisomers via preparative HPLC .

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting bioactivity enhancement?

  • Core modifications :
    • Replace the oxadiazole with 1,2,4-triazole to assess heterocycle impact on target binding.
    • Vary piperidine substituents (e.g., methyl vs. benzyl groups) to probe steric effects .
  • Assays : Pair computational docking (AutoDock Vina) with in vitro IC50 measurements to correlate substituent changes with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking : Use Schrödinger Suite or MOE to simulate binding to kinase ATP pockets (e.g., EGFR or CDK2). Focus on hydrogen bonds between oxadiazole and conserved residues (e.g., Lys45 in CDK2) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Pharmacokinetics : Measure plasma stability (e.g., t1/2 in rodent serum) and bioavailability (oral vs. IV administration).
  • Metabolite profiling : LC-MS/MS to identify oxidative degradation products (e.g., piperidine N-oxidation) that reduce efficacy .

Q. What advanced NMR techniques resolve stereochemical ambiguities in the piperidine-oxadiazole core?

  • NOESY : Detect through-space correlations between piperidine H-4 and oxadiazole methyl protons to confirm spatial orientation.
  • Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers if asymmetric synthesis introduces stereocenters .

Q. Which formulation strategies improve aqueous solubility for in vivo studies?

  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures to enhance solubility (>1 mg/mL).
  • Nanoparticles : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in pharmacokinetic studies .

Methodological Considerations

  • Data reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Safety : Adhere to OSHA guidelines for handling reactive intermediates (e.g., chloroacetyl derivatives) and use fume hoods/MSDS protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.